molecular formula C9H20N2 B1289525 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 884504-73-8

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No.: B1289525
CAS No.: 884504-73-8
M. Wt: 156.27 g/mol
InChI Key: IGVKUZDVGAUFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine represents a complex organic compound characterized by multiple nomenclature designations across different chemical databases and classification systems. The compound is systematically identified by its Chemical Abstracts Service registry number 884504-73-8, which serves as its unique molecular identifier in chemical literature and commercial applications. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound follows systematic naming conventions that reflect its structural components and functional group arrangements.

The molecular formula C9H20N2 indicates the presence of nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 156.27 grams per mole. This composition places the compound within the category of substituted amines, specifically featuring both secondary and tertiary amine functionalities within its molecular architecture. The compound exhibits multiple synonymous names in chemical literature, including N-methyl-1-(1-propan-2-ylpyrrolidin-3-yl)methanamine, [(1-isopropylpyrrolidin-3-yl)methyl]methylamine, and 3-pyrrolidinemethanamine, N-methyl-1-(1-methylethyl), reflecting various approaches to systematic chemical nomenclature.

Chemical classification systems categorize this compound as a member of the pyrrolidines class, which encompasses organic compounds containing a pyrrolidine ring structure. The pyrrolidine ring represents a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, serving as the foundational structural element that defines this chemical family. Within this broader classification, the compound specifically belongs to the subcategory of substituted pyrrolidines, distinguished by the presence of additional functional groups attached to the core ring structure.

The compound's structural complexity arises from the combination of multiple functional elements: the central pyrrolidine ring, an isopropyl substituent at the nitrogen position, and a methylmethanamine side chain attached to the third carbon of the ring. This arrangement creates specific stereochemical considerations and influences the compound's chemical and physical properties. The presence of two distinct nitrogen centers contributes to the compound's basicity and potential for hydrogen bonding interactions, characteristics that are fundamental to understanding its chemical behavior and potential applications.

Historical Development and Research Context

The development of this compound emerges from the broader historical context of pyrrolidine chemistry research, which has evolved significantly since the mid-twentieth century. Pyrrolidine itself was first characterized and systematically studied as organic chemistry advanced in understanding nitrogen-containing heterocycles. The foundational research on pyrrolidine derivatives established the groundwork for developing more complex substituted variants like this particular compound.

The compound's emergence in contemporary chemical literature represents part of a systematic exploration of pyrrolidine-based structures for potential pharmaceutical and research applications. This development aligns with the broader trend in medicinal chemistry toward exploring nitrogen heterocycles as privileged scaffolds for drug discovery. The specific substitution pattern observed in this compound reflects strategic modifications designed to enhance specific molecular properties while maintaining the beneficial characteristics associated with the pyrrolidine core structure.

Research interest in this compound has been documented across multiple chemical databases and commercial suppliers, indicating its recognition as a valuable research chemical. The compound's availability through specialized chemical suppliers suggests ongoing research applications and potential commercial interest in its unique structural properties. Documentation in chemical safety databases and regulatory frameworks indicates that the compound has undergone preliminary evaluation for research use, though specific historical milestones in its development remain limited in the available literature.

The compound's registration with various chemical identification systems, including its assignment of a Chemical Abstracts Service number, indicates formal recognition within the global chemical information infrastructure. This registration process typically occurs when compounds demonstrate sufficient research interest or commercial potential to warrant systematic cataloging and identification. The presence of multiple synonymous names and structural representations across different databases suggests that various research groups have independently worked with or referenced this compound in their studies.

Contemporary research context surrounding this compound reflects the ongoing interest in pyrrolidine derivatives for diverse applications ranging from synthetic organic chemistry to potential pharmaceutical development. The compound's structural features align with current trends in chemical research that emphasize the development of complex, functionally diverse molecules capable of interacting with biological systems in specific and controlled ways.

Position within Pyrrolidine-Based Compound Family

This compound occupies a distinctive position within the extensive family of pyrrolidine-based compounds, characterized by its unique substitution pattern and functional group arrangement. The pyrrolidine family encompasses a vast array of naturally occurring and synthetic compounds, ranging from simple pyrrolidine itself to highly complex polysubstituted derivatives with sophisticated biological activities. This particular compound represents an intermediate level of structural complexity, featuring multiple substituents that modify the basic pyrrolidine scaffold in specific ways.

The compound's relationship to other pyrrolidine derivatives can be understood through structural comparison and functional group analysis. Unlike simpler pyrrolidine derivatives that may feature single substituents, this compound incorporates both an isopropyl group at the nitrogen position and a methylmethanamine side chain, creating a bifunctional molecule with multiple potential interaction sites. This structural arrangement distinguishes it from monosubstituted pyrrolidines and places it within the category of disubstituted pyrrolidine derivatives with enhanced structural complexity.

Within the broader context of pyrrolidine-based pharmaceuticals and research compounds, this molecule shares structural features with several important classes of bioactive compounds. The presence of the pyrrolidine ring aligns it with numerous natural alkaloids, including nicotine and hygrine, which also feature the pyrrolidine core as a central structural element. Additionally, the compound's structural characteristics relate it to synthetic pharmaceutical compounds such as procyclidine and bepridil, which utilize pyrrolidine rings as key pharmacophoric elements.

The compound's position within the pyrrolidine family is further defined by its relationship to polyhydroxylated pyrrolidines and other functionally modified derivatives. Research has shown that pyrrolidine derivatives with specific substitution patterns can exhibit significant biological activities, particularly in the context of enzyme inhibition and metabolic regulation. The specific substitution pattern in this compound positions it as a potential candidate for similar biological activities, though specific biological properties require dedicated investigation.

Comparative analysis with related pyrrolidine derivatives reveals that the compound's structural features align with trends in contemporary medicinal chemistry toward developing compounds with enhanced selectivity and reduced side effects. The incorporation of multiple functional groups within a single molecule reflects modern approaches to drug design that seek to optimize multiple molecular properties simultaneously. This strategic approach to molecular design places the compound within the category of rationally designed pyrrolidine derivatives rather than naturally occurring or serendipitously discovered compounds.

The compound's relationship to amino acid derivatives, particularly proline and hydroxyproline, represents another important aspect of its position within the pyrrolidine family. While proline incorporates the pyrrolidine ring as part of its amino acid structure, this compound represents a more extensively modified derivative that maintains the core ring while introducing additional functional capabilities. This relationship suggests potential applications in biochemical research and peptide chemistry, where modified amino acid derivatives often serve as valuable research tools.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural characteristics and potential applications across multiple areas of scientific investigation. The compound's availability through specialized chemical suppliers and its documentation in major chemical databases indicates active research interest and commercial viability as a research chemical. This commercial availability facilitates research applications and suggests that the compound has demonstrated sufficient utility to warrant continued production and distribution.

Contemporary research significance is further evidenced by the compound's structural relationship to pharmacologically active pyrrolidine derivatives. The pyrrolidine ring system has been extensively studied for its role in drug discovery, with researchers identifying this heterocycle as a versatile scaffold for developing compounds with diverse biological activities. The specific substitution pattern in this compound positions it as a potentially valuable intermediate or target molecule for pharmaceutical research applications, particularly in areas where pyrrolidine-based structures have shown promise.

The compound's molecular architecture incorporates multiple functional groups that are individually significant in medicinal chemistry and chemical biology. The presence of both secondary and tertiary amine functionalities provides opportunities for diverse chemical modifications and biological interactions. These structural features align with contemporary trends in chemical research toward developing multifunctional molecules capable of engaging with complex biological systems in sophisticated ways.

Research significance extends beyond pharmaceutical applications to include potential uses in synthetic organic chemistry as a building block or intermediate compound. The compound's structure suggests possible applications in the synthesis of more complex molecules, particularly those requiring the pyrrolidine scaffold as a core structural element. This utility in synthetic chemistry enhances its value as a research chemical and contributes to its continued commercial availability and scientific interest.

Property Value Source
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Chemical Abstracts Service Number 884504-73-8
Boiling Point 196.4°C at 760 mmHg
Flash Point 56.4°C
Density 0.876 g/cm³
Refractive Index 1.459
Polar Surface Area 15.27 Ų

The compound's documented physical and chemical properties indicate systematic characterization efforts that support its research applications. Properties such as boiling point, density, and refractive index provide essential information for handling and purification procedures, while data such as polar surface area contributes to understanding its potential biological properties and membrane permeability characteristics. This comprehensive characterization supports the compound's utility in research applications and indicates substantial investment in understanding its fundamental properties.

Contemporary significance is also reflected in the compound's potential relationship to ongoing research in neurochemistry and neuropharmacology. Pyrrolidine derivatives have been studied extensively for their interactions with neurotransmitter systems, and the structural characteristics of this compound suggest possible applications in research related to central nervous system function. The compound's multiple nitrogen centers and potential for hydrogen bonding interactions position it as a candidate for studies involving receptor binding and neurotransmitter system modulation.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-5-4-9(7-11)6-10-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKUZDVGAUFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592199
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-73-8
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Alkylation of Pyrrolidine Derivatives

One common method involves the alkylation of pyrrolidine derivatives. This process typically includes:

  • Starting Materials :

    • 1-isopropylpyrrolidine
    • N-methylmethanamine
  • Reaction Conditions :

    • The reaction proceeds under basic conditions, often using sodium hydride or potassium carbonate as a base.
    • The alkylation reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
  • Mechanism Overview :

    • The base deprotonates the amine, facilitating nucleophilic attack on the alkyl halide (N-methylmethanamine), leading to the formation of the desired compound.

Synthesis via Reductive Amination

Another effective method is reductive amination, which can be summarized as follows:

  • Starting Materials :

    • An appropriate ketone or aldehyde (e.g., isopropylacetone)
    • Methylamine
  • Reaction Conditions :

    • The reaction is conducted in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
    • Solvents like ethanol or methanol are commonly used.
  • Mechanism Overview :

    • The carbonyl compound reacts with methylamine to form an imine intermediate, which is then reduced to yield the amine product.

Synthesis via Multi-step Synthesis

A more complex but versatile approach involves multi-step synthesis:

  • Step 1 : Formation of a pyrrolidine ring from a suitable precursor (e.g., via cyclization of an amino acid derivative).

  • Step 2 : Functionalization through alkylation or acylation to introduce the N-methyl group.

  • Step 3 : Final purification and characterization using techniques like chromatography and NMR spectroscopy.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions
Alkylation 1-isopropylpyrrolidine, N-methylmethanamine Sodium hydride, DMF Elevated temperature, basic conditions
Reductive Amination Isopropylacetone, methylamine Sodium cyanoborohydride Ethanol/methanol solvent
Multi-step Synthesis Amino acid derivative Various (e.g., acids, bases) Sequential reactions

Research into the synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine has revealed that:

  • The choice of starting materials significantly influences yield and purity.

  • Reaction conditions must be optimized to minimize side reactions and maximize efficiency.

  • Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Commercial Status
1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine 115754-86-4 Pyrrolidine Isopropyl (N1), methylamine (C3) ~185.31 (est.) Discontinued
N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-1,2-ethanediamine - Pyrrolidine Benzyl (N1), isopropyl, ethanediamine - Available
(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine 1354008-48-2 Pyrrolidine Methyl (N1), isopropyl, ethanediamine ~185.31 Available
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 1855950-51-4 Pyrazole Isopropyl (N1), methylpyrrole methylamine - Available
1-(4-Chlorophenyl)-N-methylmethanamine - Linear amine 4-Chlorophenyl, methylamine - Synthesized

Physicochemical and Functional Insights

Pyrrolidine-Based Analogs
  • The ethanediamine chain introduces additional hydrogen-bonding capacity, which may improve receptor binding but complicate pharmacokinetics .
  • (R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine () :
    The ethane-1,2-diamine chain adds conformational flexibility, enabling interactions with diverse biological targets. The stereochemistry (R-configuration) may influence chiral recognition in enzymatic systems .
Heterocyclic Analogs
  • 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine () :
    Replacing pyrrolidine with pyrazole introduces aromatic character, altering electronic distribution and reducing basicity. The methylpyrrole group may enhance π-π stacking interactions, relevant in receptor binding .
Linear Amine Derivatives
  • 1-(4-Chlorophenyl)-N-methylmethanamine (): The absence of a cyclic amine reduces steric hindrance, increasing rotational freedom.

Biological Activity

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, commonly referred to as IPP, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular structure of IPP suggests that it may interact with various biological targets. Its chemical formula is C₉H₁₅N₂, and it features a pyrrolidine ring which is known for its role in influencing the pharmacological properties of compounds.

Research indicates that IPP may exert its biological effects through several mechanisms:

  • Receptor Interaction : IPP may interact with neurotransmitter receptors, particularly those associated with the central nervous system. This can lead to modulation of neurotransmitter release and influence various physiological responses.
  • Enzyme Modulation : The compound may affect the activity of certain enzymes involved in metabolic pathways, potentially altering the metabolism of other drugs or endogenous compounds.
  • Cellular Signaling Pathways : IPP has been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

Biological Effects

The biological effects of IPP have been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that IPP exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In vitro studies have indicated that IPP may inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some research indicates that IPP may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHeLa (cervical cancer)Reduced proliferation
AnticancerA549 (lung cancer)Reduced proliferation
NeuroprotectionNeuronal cell linesProtection against apoptosis

Case Studies

Several case studies have explored the effects of IPP in different contexts:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of IPP against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant strains.
  • Case Study on Cancer Cell Lines :
    • Research conducted on HeLa and A549 cell lines demonstrated that treatment with IPP resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 200 µg/mL for HeLa cells. This suggests its potential role in cancer therapy.
  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of IPP on neuronal cell cultures subjected to oxidative stress. The results indicated that IPP reduced markers of apoptosis and oxidative damage, suggesting its utility in neurodegenerative disease models.

Q & A

Q. What synthetic routes are recommended for the laboratory-scale preparation of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine?

Methodological Answer: A multi-step synthesis is typically employed:

  • Step 1: Condensation of isopropylamine with a pyrrolidine precursor (e.g., 3-pyrrolidinone) under reflux in anhydrous THF, using NaBH₄ or LiAlH₄ for reductive amination .
  • Step 2: N-methylation via reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization.
    Key Validation: Confirm intermediates and final product using 1^1H NMR (e.g., δ 2.4–3.1 ppm for pyrrolidine protons) and ESI-MS .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions and stereochemistry. For example, the isopropyl group appears as a septet (δ 1.0–1.2 ppm) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 185.2) .
  • Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved P95 respirators for low-concentration exposure; OV/AG/P99 respirators for higher-risk scenarios .
  • Skin Protection: Wear nitrile gloves and chemically resistant lab coats. Immediate decontamination with soap/water is required upon contact .
  • Storage: Store in amber glass vials under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites (e.g., pyrrolidine nitrogen) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., reaction rates in SN2 substitutions) .

Q. How might this compound serve as a ligand in coordination chemistry or drug discovery?

Methodological Answer:

  • Ligand Design: The pyrrolidine nitrogen and methylamine group can coordinate to transition metals (e.g., Cu(II), Pd(II)) for catalysis. Test binding affinity via UV-Vis titration (λmax shifts ~10–15 nm upon complexation) .
  • Bioactivity Screening: Use in vitro assays (e.g., enzyme inhibition) to evaluate interactions with biological targets (e.g., GPCRs). Dose-response curves (IC₅₀) should be validated with triplicate experiments .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral results)?

Methodological Answer:

  • Reproducibility Checks: Ensure reaction parameters (temperature, solvent purity) are tightly controlled. For example, trace water in THF can reduce reductive amination efficiency by >20% .
  • Analytical Cross-Validation: Combine HPLC (C18 column, 90:10 H₂O/ACN) with 1^1H NMR to detect impurities or diastereomers .
  • Collaborative Peer Review: Share raw data (e.g., NMR FID files) with independent labs to confirm findings .

Q. What strategies optimize stability during long-term storage or under experimental conditions?

Methodological Answer:

  • Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Look for oxidation byproducts (e.g., N-oxide formation) .
  • Inert Atmosphere: Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions) to prevent decomposition .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD: Use a reversed-phase C18 column (flow rate 1.0 mL/min, λ = 254 nm) with a calibration curve (R² > 0.995) .
  • LC-MS/MS: Employ MRM transitions (e.g., m/z 185 → 140) for high sensitivity in biological samples (LOQ ≤ 1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.